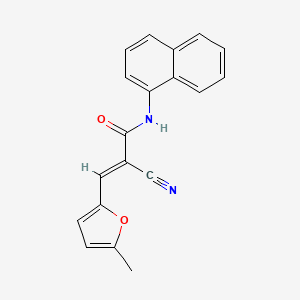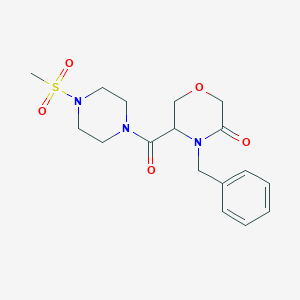
(E)-2-cyano-3-(5-méthylfuran-2-yl)-N-(naphtalén-1-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a cyano group, a furan ring, and a naphthalene moiety, making it a molecule of interest in various fields of scientific research.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-methylfuran-2-carbaldehyde, naphthalen-1-amine, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 5-methylfuran-2-carbaldehyde and malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(5-methylfuran-2-yl)acrylonitrile.
Amidation Reaction: The second step involves the reaction of (E)-2-cyano-3-(5-methylfuran-2-yl)acrylonitrile with naphthalen-1-amine in the presence of a catalyst such as triethylamine to form the final product, (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. If used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(phenyl)acrylamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a naphthalene moiety.
Uniqueness
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide is unique due to the presence of the naphthalene moiety, which can impart different chemical and biological properties compared to similar compounds with different aromatic groups.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-13-9-10-16(23-13)11-15(12-20)19(22)21-18-8-4-6-14-5-2-3-7-17(14)18/h2-11H,1H3,(H,21,22)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDKIIGBKMVOSA-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2464572.png)


![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2464577.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2464579.png)

![1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2464584.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2464586.png)

![({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine](/img/structure/B2464588.png)

![5-(benzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2464591.png)

